molecular formula C20H18FN3O3 B2960176 N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941927-31-7

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2960176
CAS No.: 941927-31-7
M. Wt: 367.38
InChI Key: OLAYGBDVBMTDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinecarboxamide class, characterized by a pyridazine core substituted with a 4-methoxy group, a 6-oxo moiety, a 1-(4-fluorophenyl) ring, and an N-(2,4-dimethylphenyl) carboxamide side chain at position 3.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-12-4-9-16(13(2)10-12)22-20(26)19-17(27-3)11-18(25)24(23-19)15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAYGBDVBMTDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: Introduction of the dimethylphenyl and fluorophenyl groups through electrophilic aromatic substitution.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

    Carboxylation: Addition of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs (Tables 1–2) based on substituent variations, synthesis routes, and inferred pharmacological properties.

Substituent Analysis

Key positions for comparison :

  • Position 1 : Determines aromatic/hydrophobic interactions.
  • Position 3 : Carboxamide substituent influences solubility and target binding.
  • Position 4 : Methoxy group affects electronic properties and metabolic stability.
  • Position 6 : Oxo group is critical for hydrogen bonding.

Table 1: Structural Comparison of Pyridazinecarboxamide Derivatives

Compound Name Position 1 Position 3 (Carboxamide) Position 4 Position 6 Biological Activity (Inferred)
Target Compound 4-Fluorophenyl 2,4-Dimethylphenyl Methoxy Oxo Unknown (likely protease inhibition)
1-Benzyl-N-(3-(Cyclopropylcarbamoyl)-4-Fluorophenyl)-6-Oxo-... (Compound 9) Benzyl 3-(Cyclopropylcarbamoyl)-4-Fluorophenyl - Oxo Trypanosoma cruzi proteasome inhibition
N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide Methyl 4-Methoxyphenyl - Oxo Unreported (structural simplicity suggests lower potency)
1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-... 3-Chlorophenyl 4-Chlorophenyl Trifluoromethyl Oxo Likely enhanced metabolic stability due to CF3 group
N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-... Carbamoylmethyl linker 4-Methoxyphenyl - Oxo Potential CNS activity (bulky substituents)

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C21H20FN3O3 405.40 3.8
Compound 9 C25H22FN3O3 443.46 4.2
N-(4-Methoxyphenyl)-1-Methyl-... C13H13N3O3 259.26 2.1
1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-... C18H11Cl2F3N3O2 434.20 5.0
Pharmacological Implications
  • Electron-Withdrawing Groups : The 4-fluorophenyl group (position 1) enhances metabolic stability compared to benzyl analogs .
  • Methoxy vs. Trifluoromethyl : The target’s 4-methoxy group may reduce cytotoxicity compared to CF3-substituted analogs but could limit blood-brain barrier penetration .

Biological Activity

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18F N3O3 and has a molecular weight of approximately 345.35 g/mol. Its structure features a pyridazine ring, which is significant for its biological activity.

Research indicates that compounds similar to this compound often exhibit activity as kinase inhibitors. Kinases are crucial for various cellular processes, including proliferation and survival. The inhibition of specific kinases can lead to the suppression of tumor growth and metastasis in cancer models.

Antitumor Activity

Studies have shown that related compounds demonstrate significant antitumor activity. For instance, certain derivatives have been tested in human gastric carcinoma xenograft models, showing promising results in tumor stasis following oral administration .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has been noted that modifications to the pyridine structure can enhance enzyme potency and selectivity . Such modifications are essential for developing more effective therapeutic agents.

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving a human gastric carcinoma xenograft model (GTL-16), an analogue of the compound demonstrated complete tumor stasis after treatment. This effect was attributed to its selective inhibition of Met kinase, leading to reduced tumor growth rates .

Case Study 2: Pharmacokinetics

Another study assessed the pharmacokinetic profile of similar compounds, revealing favorable absorption and distribution characteristics. These findings suggest that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResult
Analogue AAntitumorGTL-16 xenograftComplete tumor stasis
Analogue BKinase InhibitionIn vitro enzyme assaysPotent inhibitor
Analogue CPharmacokineticsAnimal modelFavorable absorption profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.